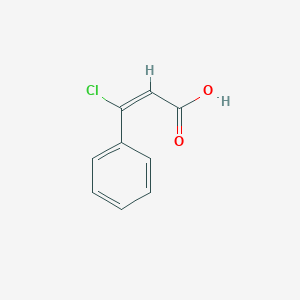
4-(5-Bromo-2-thienyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Bromo-2-thienyl)pyrimidine is a heterocyclic organic compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 4-(5-Bromo-2-thienyl)pyrimidine is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It also modulates the immune response by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
Studies have shown that 4-(5-Bromo-2-thienyl)pyrimidine has biochemical and physiological effects on various systems in the body. It has been found to induce apoptosis, a process of programmed cell death, in cancer cells. It also modulates the immune response by reducing the production of pro-inflammatory cytokines. Additionally, it has been found to have antifungal and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(5-Bromo-2-thienyl)pyrimidine in lab experiments is its high yield synthesis method. It is also relatively stable and easy to handle. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on 4-(5-Bromo-2-thienyl)pyrimidine. One area of interest is its potential use in combination therapy for cancer treatment. Another area of research is its potential use as an anti-inflammatory agent for the treatment of autoimmune diseases. Additionally, there is interest in exploring its potential use in materials science and agrochemicals.
Conclusion
In conclusion, 4-(5-Bromo-2-thienyl)pyrimidine is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of 4-(5-Bromo-2-thienyl)pyrimidine is efficient in producing high yields of the desired product. It has been extensively studied for its potential applications in pharmaceuticals, and has been found to exhibit anticancer, anti-inflammatory, antifungal, and antibacterial properties. While there are advantages and limitations for using 4-(5-Bromo-2-thienyl)pyrimidine in lab experiments, there are several future directions for research on this compound, including its use in combination therapy for cancer treatment, as an anti-inflammatory agent for the treatment of autoimmune diseases, and in materials science and agrochemicals.
Méthodes De Synthèse
The synthesis of 4-(5-Bromo-2-thienyl)pyrimidine involves the reaction of 2-amino-5-bromo-4-thiophenecarboxylic acid with acetic anhydride and phosphorus pentoxide. The reaction mixture is heated at a high temperature to obtain the desired product. This method has been used in several studies and has been found to be efficient in producing high yields of 4-(5-Bromo-2-thienyl)pyrimidine.
Applications De Recherche Scientifique
4-(5-Bromo-2-thienyl)pyrimidine has been extensively studied for its potential applications in pharmaceuticals. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It also shows potential as an anti-inflammatory agent and has been studied for its use in treating rheumatoid arthritis. Additionally, 4-(5-Bromo-2-thienyl)pyrimidine has been found to have antifungal and antibacterial properties.
Propriétés
Nom du produit |
4-(5-Bromo-2-thienyl)pyrimidine |
|---|---|
Formule moléculaire |
C8H5BrN2S |
Poids moléculaire |
241.11 g/mol |
Nom IUPAC |
4-(5-bromothiophen-2-yl)pyrimidine |
InChI |
InChI=1S/C8H5BrN2S/c9-8-2-1-7(12-8)6-3-4-10-5-11-6/h1-5H |
Clé InChI |
ZFBBQTASCQOFTA-UHFFFAOYSA-N |
SMILES |
C1=CN=CN=C1C2=CC=C(S2)Br |
SMILES canonique |
C1=CN=CN=C1C2=CC=C(S2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(2-hydroxy-4-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B231687.png)
![4-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide](/img/structure/B231688.png)


![N-(3-chlorophenyl)-N'-[2-(hydroxymethyl)phenyl]urea](/img/structure/B231706.png)






